N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a pyrimidin-2-ylamino group and a 4-methoxyphenylsulfonyl ethyl chain. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with pyrimidine-2-amine under suitable conditions.
Introduction of the Sulfonyl Group: The next step is the sulfonylation of the benzamide core using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethyl Chain: The final step involves the alkylation of the sulfonylated benzamide with 2-bromoethylamine hydrobromide to introduce the ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzenesulfonyl derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved solubility.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The sulfonyl and pyrimidinyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to the inhibition of specific pathways involved in disease processes, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
- N-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
- N-{2-[(4-nitrophenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
Uniqueness
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical pathways.
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-7-9-18(10-8-17)29(26,27)14-13-21-19(25)15-3-5-16(6-4-15)24-20-22-11-2-12-23-20/h2-12H,13-14H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
YPONUMBVRBVFFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
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